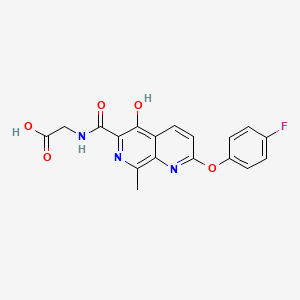
(2-(2-(4-Fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“US10100051, Compound 2” is a compound of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy. It has the following chemical structure:
Compound 2 (US10100051):C12H9N3O2
Preparation Methods
The synthetic routes and reaction conditions for Compound 2 are not explicitly available in the provided information. it is patented and recorded as a target, indicating its relevance in drug discovery and development . For industrial production methods, further research would be necessary.
Chemical Reactions Analysis
Compound 2 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties could lead to drug development.
Industry: It may find use in materials science or other industrial applications.
Mechanism of Action
The mechanism by which Compound 2 exerts its effects is not explicitly mentioned. it is known to target HIF-prolyl hydroxylase 2 (HPH-2 or EGLN1), an enzyme involved in cellular oxygen sensing. EGLN1 hydroxylates specific prolines in hypoxia-inducible factor (HIF) alpha proteins, regulating their stability and influencing processes like angiogenesis .
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not provided in the available data. Further research would be needed to identify related molecules and highlight Compound 2’s uniqueness.
Properties
Molecular Formula |
C18H14FN3O5 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14FN3O5/c1-9-15-12(17(25)16(21-9)18(26)20-8-14(23)24)6-7-13(22-15)27-11-4-2-10(19)3-5-11/h2-7,25H,8H2,1H3,(H,20,26)(H,23,24) |
InChI Key |
ZGAARGWNIMGZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


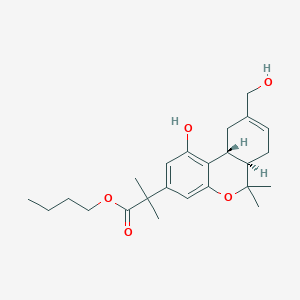
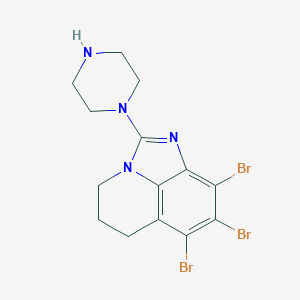

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
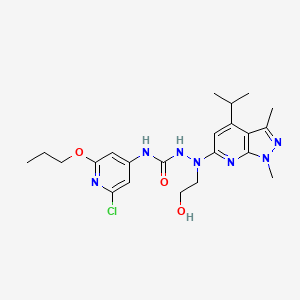
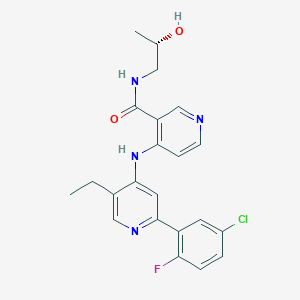
![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836523.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
